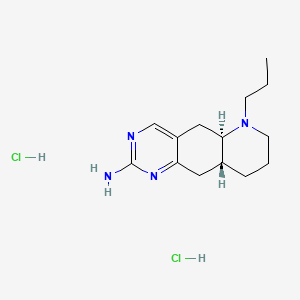

Quinelorane hydrochloride

準備方法

合成経路と反応条件: キネロラン塩酸塩は、ピリド[2,3-g]キナゾリン構造の形成を含む一連の化学反応によって合成されます。合成は通常、以下の手順を伴います。

コア構造の形成: キネロランのコア構造は、環化反応によって形成されます。

プロピル基の導入: プロピル基は、アルキル化反応によってコア構造に導入されます。

塩酸塩の形成: 最後のステップでは、キネロランを塩酸と反応させて、塩酸塩に変換します.

工業的生産方法: キネロラン塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高純度の試薬、制御された反応条件、および効率的な精製方法の使用が含まれ、最終製品の品質と収率が保証されます .

反応の種類:

還元: 還元反応は、キネロラン構造内の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、求核剤.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は、追加の酸素含有官能基を持つキネロラン誘導体の形成につながる可能性があります .

4. 科学研究への応用

化学: ドーパミン受容体アゴニストを含む研究における基準化合物として使用されます。

生物学: さまざまな生物学的システムにおけるドーパミン受容体への影響について調査されています。

医学: パーキンソン病や統合失調症などの神経学的および精神医学的障害の治療における潜在的な治療的用途について検討されています。

科学的研究の応用

Quinelorane hydrochloride is an octahydropyrimido[4,5-g]quinolone derivative that was patented by Eli Lilly and Co . It functions as a dopamine agonist for the D2 and D3 receptors and has been investigated for the treatment of anxiety, Parkinson's syndrome, depression, and hypertension .

Details

- Molecular Formula

- Molecular Weight 319.273 g/mol

- Stereochemistry Absolute

- Optical Activity Unspecified

- Defined Stereocenters 2/2

- E/Z Centers 0

- Charge 0

- SMILES Cl.Cl.[H][C@]12CCCN(CCC)[C@]1([H])CC3=C(C2)N=C(N)N=C3

- InChI InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1

- InChIKey WDEMLQIGYYLRRX-OWVUFADGSA-N

Research Applications

- Sexual Response In preclinical studies, Quinelorane impacted male sexual behavior in a dose-dependent manner, with lower doses facilitating penile erections and masturbation, while higher doses resulted in a return to control levels .

- Yawning Behavior Quinelorane had a biphasic effect on yawning behavior in monkeys, with low doses facilitating yawning and high doses inhibiting it .

- Dopaminergic Agonist Activity Quinelorane is a potent and highly selective D2-dopaminergic agonist .

- Neurochemical Effects Quinelorane influences the levels of various neurochemicals in the brain. It has been shown to increase 3-methoxy-4-hydroxyphenylglycol-sulfate levels in the brain stem and decrease hypothalamic epinephrine levels in male rats .

- Acetylcholine Release Quinelorane produces concentration-dependent suppression of K+-evoked release of acetylcholine from superfused caudate slices .

- Motor Activity Quinelorane administration produced dose-related increases in compulsive, contralateral turning in male rats with unilateral nigrostriatal lesions, and increases in locomotor activity and stereotypic behavior in male rats .

- Emetic Response In dogs, quinelorane administration produced dose-related increases in emetic response .

- Dopamine Metabolites Quinelorane administration also produced dose-related decreases in the striatal concentrations of the dopamine metabolites, 3,4-dihydroxyphenylacetic acid and homovanillic acid .

- Food Seeking Quinelorane potentiated the reinstating effect of two noncontingent pellets on food-seeking behavior .

- Cocaine Seeking Systemic administration of the D2-like agonist quinelorane failed to increase breakpoint values for cocaine during progressive responding .

作用機序

キネロラン塩酸塩は、ドーパミンD2およびD3受容体のアゴニストとして作用することにより、その効果を発揮します。これは、これらの受容体に結合して活性化し、ドーパミンの効果を模倣することを意味します。これらの受容体の活性化は、神経伝達物質の放出の調節やニューロン活性の変化など、さまざまな下流効果をもたらします .

分子標的と経路:

ドーパミンD2およびD3受容体: キネロラン塩酸塩は、これらの受容体を特異的に標的とし、それらの活性化をもたらします。

cAMPシグナル伝達経路: D2およびD3受容体の活性化は、さまざまな細胞プロセスにおいて重要な役割を果たすcAMPシグナル伝達経路に影響を与える可能性があります.

6. 類似の化合物との比較

キネロラン塩酸塩は、キンピロールやプラミペキソールなどの他のドーパミン受容体アゴニストに似ています。それは、これらの化合物と区別するユニークな特性を持っています。

類似の化合物のリスト:

- キンピロール

- プラミペキソール

- ロピニロール

- ロチゴチン

類似化合物との比較

- Quinpirole

- Pramipexole

- Ropinirole

- Rotigotine

生物活性

Quinelorane hydrochloride, also known as LY 163502, is a potent agonist for dopamine D2 and D3 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, effects in various animal models, and implications for clinical research.

- Chemical Name: (5a R,9a R)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3- g]quinazolin-2-amine dihydrochloride

- Molecular Formula: C₁₄H₁₈Cl₂N₄

- Purity: ≥99%

- Alternative Names: LY 163502

Pharmacodynamics

Quinelorane exhibits high affinity for dopamine receptors with Ki values of 5.7 nM for D2 and 3.4 nM for D3 receptors . The compound's mechanism of action primarily involves the stimulation of these receptors, leading to various neurochemical and behavioral outcomes.

Neurochemical Activity

- Endocrine Effects:

- Dopaminergic Activity:

Behavioral Effects

- Locomotor Activity:

- Sexual Behavior:

- Yawning Behavior:

Study on Food-Seeking Behavior

A study investigated the interaction between quinelorane and cannabinoid receptor antagonists on food-seeking behavior in rats. The results indicated that quinelorane potentiated the reinstating effect of food-paired stimuli during extinction phases when administered alongside rimonabant (a cannabinoid receptor antagonist) . This suggests potential applications for quinelorane in understanding reward pathways and addiction mechanisms.

Antipsychotic Potential

Research has explored quinelorane's antipsychotic-like properties through its effects on dopaminergic systems. In various animal models, quinelorane demonstrated efficacy in modulating behaviors associated with psychosis, indicating its potential as a therapeutic agent for conditions like schizophrenia .

Summary Table of Biological Activities

| Activity | Effect | Minimum Effective Dose |

|---|---|---|

| Serum Prolactin Decrease | Decreased prolactin levels | 10 µg/kg |

| Serum Corticosterone Increase | Increased corticosterone levels | 30 µg/kg |

| Dopamine Release Suppression | Decreased K+-evoked dopamine release | |

| Emetic Response | Increased emetic response | 7 µg/kg |

| Sexual Response | Facilitated erections | 2.5 µg/kg |

特性

IUPAC Name |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMLQIGYYLRRX-OWVUFADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913869 | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97548-97-5 | |

| Record name | Quinelorane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinelorane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINELORANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。